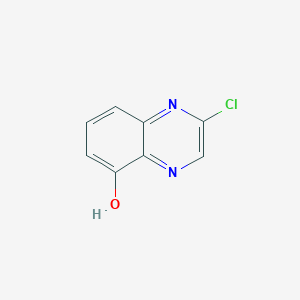

2-Chloroquinoxalin-5-ol

Description

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chloroquinoxalin-5-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H |

InChI Key |

JTPQPIARVNHNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloroquinoxalin-5-ol typically involves the chlorination of quinoxalin-5-ol. One common method includes heating quinoxalin-5-ol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, and purified by column chromatography to yield this compound .

Chemical Reactions Analysis

2-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different quinoxaline derivatives.

Scientific Research Applications

2-Chloroquinoxalin-5-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-5-ol (C₈H₆N₂O)

- Molecular Weight : 146.15 g/mol .

- Key Differences : Lacks the chlorine substituent, resulting in lower molecular weight and reduced electron-withdrawing effects.

- Properties : The absence of chlorine decreases acidity at the hydroxyl group compared to chlorinated analogs. It exhibits moderate solubility in polar solvents due to the -OH group.

- Applications: Primarily used as a precursor for synthesizing substituted quinoxalines in medicinal chemistry .

2-Chloroquinoxalin-6-ol (C₈H₅ClN₂O)

- Molecular Weight : 180.59 g/mol .

- Key Differences : The hydroxyl group is at position 6 instead of 5, altering hydrogen-bonding patterns and electronic effects.

- Properties : The chlorine at position 2 enhances lipophilicity and reactivity in substitution reactions. The shifted -OH group may reduce solubility in aqueous media compared to the 5-ol isomer.

- Applications : Used in organic synthesis and as an intermediate in agrochemical research .

7-Bromoquinolin-5-ol (C₉H₆BrNO)

- Molecular Weight : ~224.06 g/mol (calculated) .

- Key Differences: A quinoline derivative (one nitrogen atom) with bromine at position 7 and -OH at position 5.

- Properties: Bromine increases lipophilicity and steric bulk compared to chlorine. The quinoline core exhibits distinct electronic properties due to a single nitrogen atom, influencing fluorescence and coordination chemistry.

- Applications : Explored in medicinal chemistry for antimicrobial activity and as a fluorescent probe .

5-Chloroquinolin-8-ol (C₉H₆ClNO)

- Molecular Weight : ~179.60 g/mol (calculated) .

- Key Differences: A quinoline derivative with chlorine at position 5 and -OH at position 8.

- Properties: The chlorine and hydroxyl groups create a chelating effect, making it suitable for synthesizing metallophthalocyanines. Its electronic properties differ significantly from quinoxaline analogs due to the heterocycle’s nitrogen arrangement.

- Applications : Key ligand in cobalt phthalocyanine complexes for electrochemical applications .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects: Chlorine in this compound increases the acidity of the -OH group compared to non-chlorinated analogs, enhancing its reactivity in nucleophilic substitutions .

- Biological Activity: Quinoline derivatives (e.g., 7-bromoquinolin-5-ol) show stronger antimicrobial activity than quinoxaline analogs, likely due to improved membrane penetration from bromine .

- Material Science: Chlorinated quinoxalines are preferred over quinoline derivatives in coordination chemistry for creating stable metal complexes with tailored redox properties .

Notes

- Safety: Chlorinated quinoxalines may be irritants; handle with gloves and ventilation (similar precautions as for 2-chloroquinoxalin-6-ol ).

- Storage : Store in cool, dry conditions away from oxidizing agents to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.